molecular formula C11H9N5O3 B7740921 4-[(E)-[(5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoic acid

4-[(E)-[(5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoic acid

Cat. No.: B7740921
M. Wt: 259.22 g/mol
InChI Key: RSXFUVOYTRXFBA-LFYBBSHMSA-N
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Description

4-[(E)-[(5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoic acid is a complex organic compound that features a triazine ring, a hydrazone linkage, and a benzoic acid moiety

Properties

IUPAC Name

4-[(E)-[(5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3/c17-9-6-13-16-11(14-9)15-12-5-7-1-3-8(4-2-7)10(18)19/h1-6H,(H,18,19)(H2,14,15,16,17)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXFUVOYTRXFBA-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC(=O)C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC(=O)C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoic acid typically involves the condensation of 5-oxo-2H-1,2,4-triazine-3-hydrazine with 4-formylbenzoic acid. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone linkage can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones or triazine derivatives.

Scientific Research Applications

4-[(E)-[(5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(E)-[(5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazone linkage and triazine ring play crucial roles in the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]phenol
  • 4-[(E)-[(5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]aniline

Uniqueness

4-[(E)-[(5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoic acid is unique due to its combination of a triazine ring, hydrazone linkage, and benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.

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